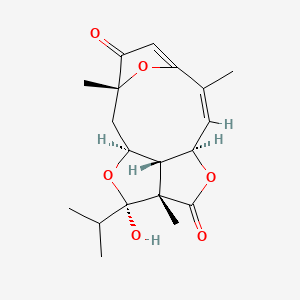
Eremantholide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremantholide A is a furofuran.
This compound is a natural product found in Eremanthus elaeagnus, Lychnophora ericoides, and Eremanthus crotonoides with data available.
Scientific Research Applications
1. Structural Analysis and Synthesis
Eremantholide A and its derivatives have been a subject of extensive structural analysis, particularly using NMR techniques. Studies like those by Sass et al. (2021) have provided detailed structural assignments for various semi-synthetic eremantholides, enhancing understanding of their chemical properties and aiding in the development of new derivatives (Sass et al., 2021). Additionally, the asymmetric total synthesis of (+)-eremantholide A has been reported by Li and Hale (2007), showcasing advanced synthetic methods for this compound (Li & Hale, 2007).
2. Potential Therapeutic Uses
Research has explored the potential therapeutic applications of this compound and its derivatives. A notable study by Saúde-Guimarães et al. (2014) highlighted the antitumor activity of eremantholide C, a derivative, against various human tumor cell lines, suggesting its potential in cancer treatment (Saúde-Guimarães, Raslan, & Oliveira, 2014). Furthermore, Eliza et al. (2009) discussed the antidiabetic and antilipidemic effects of eremanthin from Costus speciosus in diabetic rats, indicating its possible role in managing diabetes (Eliza, Daisy, Ignacimuthu, & Duraipandiyan, 2009).
3. Pharmacological Properties
Several studies have investigated the pharmacological properties of this compound and its derivatives. For instance, Saúde et al. (2002) evaluated the antibacterial activity of eremantholide C and its derivatives against various bacterial strains, demonstrating its potential as an antibacterial agent (Saúde, Barrero, Oltra, Justicia, Raslan, & Silva, 2002).
4. Biochemical Studies
Biochemical studies involving this compound have provided insights into its stability and transformation. Henriques et al. (2017) developed a stability-indicating method for quantifying eremantholide C, contributing to the understanding of its stability under various conditions (Henriques, Saúde-Guimarães, Caldeira, & Souza, 2017). Additionally, Barrero et al. (1999) examined the microbial transformation of eremantholide C by fungi, providing valuable information on its biotransformation pathways (Barrero, Oltra, Raslan, & Saude, 1999).
properties
CAS RN |
58030-93-6 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione |
InChI |
InChI=1S/C19H24O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,9,12-13,15,22H,8H2,1-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1 |
InChI Key |
LOILTCBRRAVDAF-POHAHGRESA-N |
Isomeric SMILES |
C/C/1=C/C2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
Canonical SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(C)C)O |
synonyms |
eremantholide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



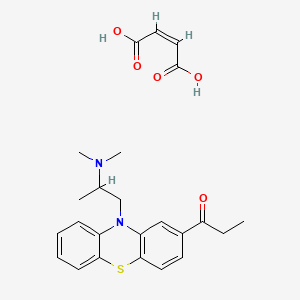
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
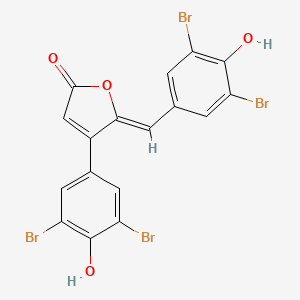
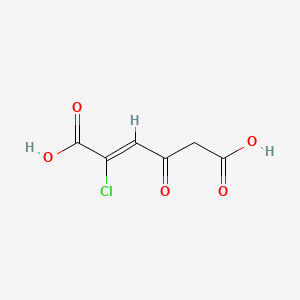


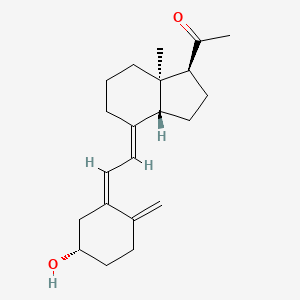
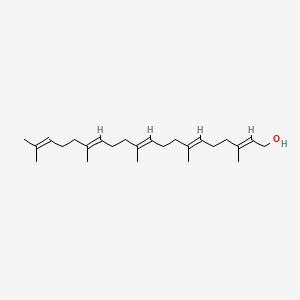
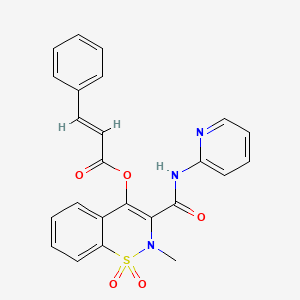

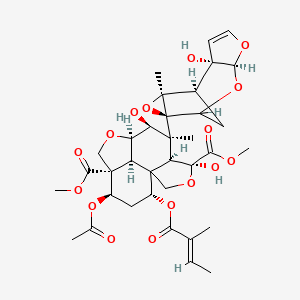

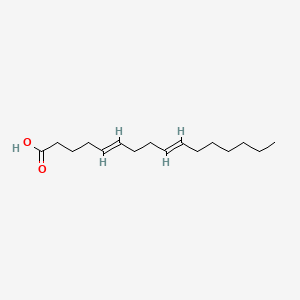
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)